REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH2:18][OH:19])=[CH:12][CH:11]=2)[C:5]([C:20]#[N:21])=[C:4]([SH:22])[N:3]=1.N12CCCN=C1CCCCC2.Cl[CH2:35][C:36]1[N:37]=[C:38]([C:41]2[CH:46]=[CH:45][C:44]([Cl:47])=[CH:43][CH:42]=2)[S:39][CH:40]=1>CN(C=O)C>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:11]=[CH:12][C:13]([O:16][CH2:17][CH2:18][OH:19])=[CH:14][CH:15]=2)[C:5]([C:20]#[N:21])=[C:4]([S:22][CH2:35][C:36]2[N:37]=[C:38]([C:41]3[CH:46]=[CH:45][C:44]([Cl:47])=[CH:43][CH:42]=3)[S:39][CH:40]=2)[N:3]=1
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Name
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|
Quantity
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6.91 g
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Type
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reactant
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Smiles
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NC1=NC(=C(C(=C1C#N)C1=CC=C(C=C1)OCCO)C#N)S
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
|
7.44 g
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Type
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reactant
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Smiles
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N12CCCCCC2=NCCC1
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Name
|
|
Quantity
|
10.8 g
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Type
|
reactant
|
Smiles
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ClCC=1N=C(SC1)C1=CC=C(C=C1)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The suspension is stirred at RT overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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50 g of silica gel are added
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Type
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CONCENTRATION
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Details
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the mixture is concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The substance mixture on the silica gel is purified by chromatography on silica gel (mobile phase: toluene to toluene/ethyl acetate, 1:1 mixture)
|
Reaction Time |
8 (± 8) h |
Name
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|
Type
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|
Smiles
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NC1=NC(=C(C(=C1C#N)C1=CC=C(C=C1)OCCO)C#N)SCC=1N=C(SC1)C1=CC=C(C=C1)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |